N-(3,5-Dimethylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dimethylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable diketone and a guanidine derivative.
Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution, where a halogenated pyrimidine reacts with piperidine.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide group, potentially converting it to an amine.
Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine and pyrimidine rings suggests potential interactions with nucleic acids or proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dimethylphenyl)-2-{[6-(morpholin-4-YL)pyrimidin-4-YL]sulfanyl}acetamide: Similar structure but with a morpholine ring instead of piperidine.
N-(3,5-Dimethylphenyl)-2-{[6-(pyrrolidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
The unique combination of the piperidine and pyrimidine rings, along with the thioether and acetamide functionalities, gives N-(3,5-Dimethylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide distinct chemical and biological properties
Properties
Molecular Formula |
C19H24N4OS |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H24N4OS/c1-14-8-15(2)10-16(9-14)22-18(24)12-25-19-11-17(20-13-21-19)23-6-4-3-5-7-23/h8-11,13H,3-7,12H2,1-2H3,(H,22,24) |
InChI Key |
UWOWPRUMBGRMMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.